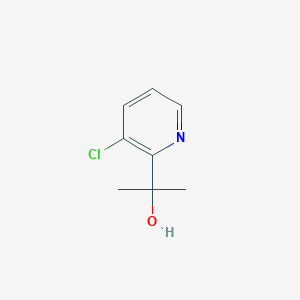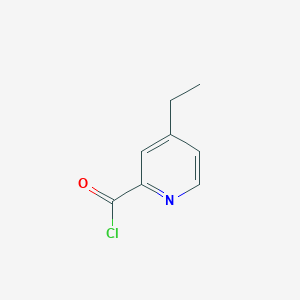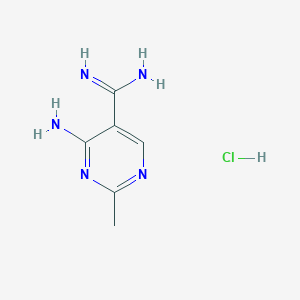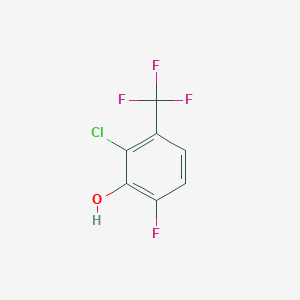
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, the compound can be synthesized by reacting 2-chloro-6-fluoro-3-(trifluoromethyl)benzene with a suitable hydroxylating agent under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the desired product. The use of environmentally friendly reagents and solvents is also a consideration in industrial production to minimize environmental impact.
化学反应分析
Types of Reactions
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form corresponding hydroquinones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
科学研究应用
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s halogenated structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-Chloro-6-fluoro-3-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target proteins, leading to desired biological effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)phenol
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-Chloro-6-fluoro-3-(trifluoromethyl)phenol is unique due to the specific arrangement of its halogen atoms and trifluoromethyl group on the phenol ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various chemical reactions and applications.
属性
分子式 |
C7H3ClF4O |
|---|---|
分子量 |
214.54 g/mol |
IUPAC 名称 |
2-chloro-6-fluoro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3ClF4O/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2,13H |
InChI 键 |
ZOFBWMVVIDDWJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


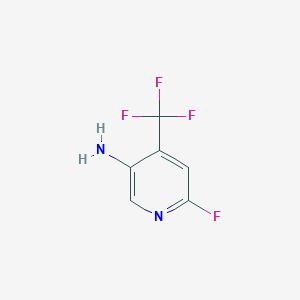
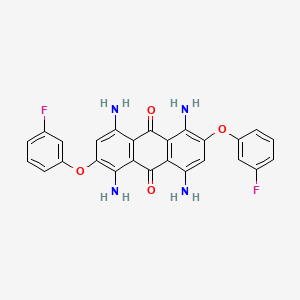
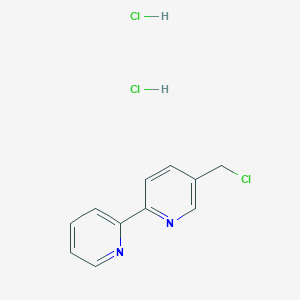

![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
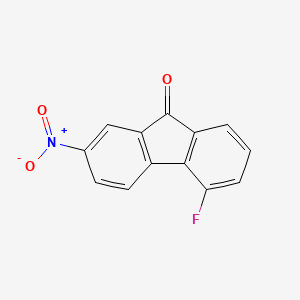


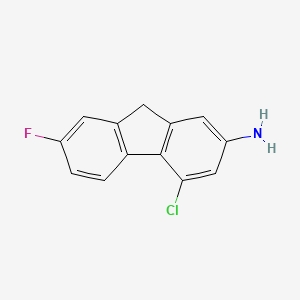
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

